3-Amino-2,2-dimethylbutanenitrile
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Overview
Description
3-Amino-2,2-dimethylbutanenitrile is an organic compound with the molecular formula C6H12N2. It is a colorless liquid that is slightly soluble in water but soluble in organic solvents like ethanol and ether. This compound is primarily used as an intermediate in the synthesis of various chemicals, including pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Amino-2,2-dimethylbutanenitrile can be synthesized through several methods. One common method involves the reaction of 3-methyl-2-butanone with ammonia and hydrogen cyanide. The reaction is typically carried out under controlled conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of sodium cyanide, water, and concentrated ammonia. The reaction mixture is stirred at room temperature until the sodium cyanide is completely dissolved. Then, ammonium chloride and a phase transfer catalyst, such as benzyltriethylammonium chloride, are added. The mixture is further stirred while methyl isopropyl ketone is slowly added, keeping the temperature below 30°C. After the reaction is complete, the organic phase is separated, dried, and distilled to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
3-Amino-2,2-dimethylbutanenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or acids.
Reduction: It can be reduced to form primary amines.
Substitution: The amino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Amino-2,2-dimethylbutanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: This compound is utilized in the study of enzyme mechanisms and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, including antihypertensive agents.
Industry: It is used in the production of agrochemicals, such as herbicides and insecticides
Mechanism of Action
The mechanism of action of 3-Amino-2,2-dimethylbutanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. In biological systems, it can act as a substrate for enzymes, leading to the formation of active metabolites. These metabolites can then interact with various pathways, influencing physiological processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2,3-dimethylbutanenitrile
- 3-Amino-2,2-dimethylpropionamide
- 2-Amino-2,3-dimethylbutyramide
Uniqueness
3-Amino-2,2-dimethylbutanenitrile is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its ability to act as an intermediate in the synthesis of a wide range of compounds makes it particularly valuable in various fields of research and industry .
Properties
IUPAC Name |
3-amino-2,2-dimethylbutanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2/c1-5(8)6(2,3)4-7/h5H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQSFIQSMBXEWAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C#N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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